molecular formula C21H26N2O2S2 B4271602 Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

Cat. No.: B4271602
M. Wt: 402.6 g/mol
InChI Key: ZZTCLWKMBCPKHH-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the attachment of the ester and thioamide groups. Common reagents used in these reactions include ethyl bromide, piperidine, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

ethyl 2-[(2-ethylpiperidine-1-carbothioyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-3-16-12-8-9-13-23(16)21(26)22-19-17(20(24)25-4-2)14-18(27-19)15-10-6-5-7-11-15/h5-7,10-11,14,16H,3-4,8-9,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCLWKMBCPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate
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Ethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}-5-phenylthiophene-3-carboxylate

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